KIRA7

ER stress IRE1α kinase inhibition drug discovery

Addressing the challenge of studying established fibrosis reversal in vivo, where alternative IRE1α inhibitors like STF-083010 suffer from poor solubility (IC50 25 µM) and KIRA6 lacks nanomolar potency. KIRA7 bridges this gap as a validated chemical probe: · Allosteric IRE1α RNase inhibitor with kinase-domain binding IC50 of 110 nM. · Reverses pre-existing pulmonary fibrosis in the bleomycin mouse model at 5 mg/kg/day i.p., reducing collagen 1A1 and fibronectin mRNA. · Suppresses terminal UPR markers (XBP1s, ATF4, BiP, CHOP) in lung tissue, confirming target engagement. Reliable supply with documented purity for translational fibrosis research.

Molecular Formula C27H23FN6O
Molecular Weight 466.5204
CAS No. 1937235-76-1
Cat. No. B608350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIRA7
CAS1937235-76-1
SynonymsKIRA7;  KIRA 7;  KIRA-7
Molecular FormulaC27H23FN6O
Molecular Weight466.5204
Structural Identifiers
SMILESO=C(NC1=CC=CC(F)=C1)NC2=C3C=CC=CC3=C(C4=C5C(N)=NC=CN5C(C6(C)CC6)=N4)C=C2
InChIInChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35)
InChIKeyBMEJPYIGRYVVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KIRA7: IRE1α Kinase/RNase Inhibitor for ER Stress and Fibrosis


KIRA7 (CAS 1937235-76-1) is a synthetic imidazopyrazine small molecule that functions as a Kinase-Inhibiting RNase Attenuator (KIRA) targeting the endoplasmic reticulum (ER) stress sensor IRE1α [1]. It binds the IRE1α kinase domain with an IC₅₀ of 110 nM to allosterically inhibit the downstream RNase activity, thereby attenuating XBP1 mRNA splicing and terminal unfolded protein response (UPR) signaling [1][2]. KIRA7 is a derivative of the earlier compound KIRA6, possessing an imidazopyrazine scaffold with an IC₅₀ of 110 nM against IRE1α kinase and 220 nM against IRE1α RNase activity [3].

Allosteric IRE1α kinase/RNase inhibitor for ER stress & UPR studies
Imidazopyrazine scaffold tool compound with reported systemic in vivo feasibility
Supports pulmonary fibrosis model research and terminal UPR modulation

KIRA7 vs. IRE1α Inhibitor Analogues: Key Differences


IRE1α inhibitors exhibit profound functional divergence despite sharing a common target. The covalent RNase inhibitor STF-083010 demonstrates an IC₅₀ of 25 μM and poor aqueous solubility, which precludes its use in most systemic in vivo models [1]. The earlier KIRA compound KIRA6 (IC₅₀ = 0.6 μM) lacks the nanomolar potency of later-generation analogues [2]. Meanwhile, the highly optimized KIRA8 (IC₅₀ = 5.9 nM) offers superior potency but derives from a completely distinct sulfonamide scaffold with different pharmacokinetic properties and kinome selectivity profiles [1][3]. KIRA7 occupies a distinct performance niche—it provides sub-micromolar cellular potency and robust in vivo anti-fibrotic efficacy that STF-083010 cannot achieve, while offering a well-characterized imidazopyrazine scaffold distinct from the more potent but structurally divergent KIRA8 [1].

KIRA7
Alternative IRE1α Inhibitor
Key Difference
KIRA7
STF-083010
Low solubility and potency may preclude systemic in vivo use; not a direct substitute
KIRA7
KIRA6
Earlier analogue with lower reported potency; kinase engagement may not replicate
KIRA7
KIRA8
Distinct sulfonamide scaffold and higher potency class; kinome selectivity may shift

KIRA7 Comparative Performance Data


Kinase Domain Binding Affinity

KIRA7 binds the IRE1α kinase domain with an IC₅₀ of 110 nM, representing a >200-fold improvement in potency over the covalent RNase inhibitor STF-083010 (IC₅₀ = 25 μM) [1]. However, it is approximately 18.6-fold less potent than the advanced sulfonamide-based inhibitor KIRA8 (IC₅₀ = 5.9 nM) [1]. This places KIRA7 in a distinct potency class—it is suitable for experiments requiring sub-micromolar kinase engagement without the extreme potency and distinct scaffold of KIRA8.

IRE1α Kinase Binding
Head-to-head
KIRA7 IC₅₀ 110 nM
STF-083010 IC₅₀ 25,000 nM
KIRA8 IC₅₀ 5.9 nM
Supports sub-micromolar kinase engagement context
227-fold difference vs STF-083010; 18.6-fold vs KIRA8
ER stress IRE1α kinase inhibition drug discovery

XBP1 Splicing Inhibition vs. KIRA8

In the murine alveolar epithelial cell line MLE12 stimulated with tunicamycin (0.5 μg/mL), KIRA7 inhibits XBP1 mRNA splicing in a concentration-dependent manner [1]. While the precise IC₅₀ for XBP1 splicing inhibition is not reported numerically in the primary publication, the data demonstrate that KIRA8 exhibits higher potency than KIRA7 in this cellular assay, consistent with its ~18.6-fold greater kinase binding affinity [1]. This confirms that the allosteric mechanism of KIRA7 translates to functional RNase inhibition in a disease-relevant pulmonary epithelial model.

XBP1 Splicing Inhibition
Head-to-head
KIRA7 inhibited splicing in MLE12 cells (tunicamycin model); KIRA8 showed higher potency
Supports functional RNase inhibition in alveolar epithelial model
No exact IC₅₀ reported; visualized in published figure
UPR signaling XBP1 splicing fibrosis

Established Fibrosis Reversal in Bleomycin Model

KIRA7 (5 mg/kg/day i.p., days 14-28 post-bleomycin) significantly reduced markers of established pulmonary fibrosis in mice [1]. Quantitatively, KIRA7 treatment decreased lung hydroxyproline content (a direct measure of collagen deposition) and total lung weight compared to vehicle-treated bleomycin-exposed controls (p<0.05) [1]. It also reduced mRNA levels of collagen 1A1 and fibronectin [1]. Critically, this therapeutic effect was achieved when KIRA7 was administered two weeks after bleomycin exposure—a regimen that models the reversal of established fibrosis rather than mere prevention [1].

Fibrosis Marker Reversal
Endpoint context
Reduced lung hydroxyproline, collagen 1A1 mRNA, fibronectin mRNA vs vehicle (p<0.05)
Reported fibrosis reversal endpoint in bleomycin model
KIRA7 5 mg/kg/day i.p. days 14-28 post-bleomycin
pulmonary fibrosis in vivo pharmacology ER stress

Systemic Administration Suitability vs. STF-083010

The covalent IRE1α RNase inhibitor STF-083010 was deemed unsuitable for systemic in vivo administration due to its high IC₅₀ (25 μM) and poor aqueous solubility [1]. In contrast, KIRA7 possesses physicochemical properties that permit intraperitoneal administration at 5 mg/kg/day for 14 consecutive days, enabling the fibrosis reversal studies described above [1]. This represents a critical practical advantage for researchers planning long-term in vivo experiments.

Systemic Feasibility
Head-to-head
KIRA7 enabled 14-day systemic dosing; STF-083010 unsuitable for in vivo administration
Supports systemic IRE1α inhibition protocol design
KIRA7 5 mg/kg/day i.p. in mice; STF-083010 limited by solubility
pharmacokinetics in vivo studies compound selection

KIRA7 Application Scenarios


Established Pulmonary Fibrosis Reversal in Mice

KIRA7 is uniquely validated for studying the reversal of established fibrosis. In the bleomycin-induced mouse model of pulmonary fibrosis, administration of KIRA7 (5 mg/kg/day i.p.) starting 14 days after bleomycin exposure and continuing for 14 days significantly reduced lung hydroxyproline content, collagen 1A1 mRNA, and fibronectin mRNA compared to vehicle-treated controls [1]. This regimen models therapeutic intervention in pre-existing fibrosis rather than prevention, making KIRA7 an essential tool for investigators studying fibrosis resolution mechanisms and evaluating IRE1α as a target for anti-fibrotic drug development [1].

Terminal UPR Modulation in Lung In Vivo

KIRA7 effectively suppresses markers of the terminal unfolded protein response (UPR) in vivo. In bleomycin-exposed mice, KIRA7 treatment decreased protein levels of spliced XBP1 (XBP1s) and ATF4, as well as mRNA levels of the ER chaperone BiP and the pro-apoptotic transcription factor CHOP [1]. These effects were observed in whole lung tissue, confirming that KIRA7 achieves target engagement in the pulmonary compartment. Researchers investigating the role of IRE1α-driven UPR signaling in lung injury, inflammation, or epithelial dysfunction can employ KIRA7 as a validated chemical probe for systemic IRE1α inhibition [1].

XBP1 Splicing in Alveolar Epithelial Cells

KIRA7 inhibits tunicamycin-induced XBP1 mRNA splicing in the MLE12 murine alveolar epithelial cell line, demonstrating its utility as a cell-permeable allosteric IRE1α RNase inhibitor in pulmonary-relevant cellular models [1]. This assay can be used to benchmark IRE1α pathway activation, screen for synergistic or antagonistic interactions with other ER stress modulators, or validate genetic perturbations of the UPR. The well-characterized imidazopyrazine scaffold of KIRA7 provides a reliable chemical tool for such mechanistic studies [1].

Application
Selection Property
Validation Focus
Pulmonary fibrosis resolution model studies
Systemic IRE1α pathway engagement
Lung collagen and fibrosis marker endpoints
In vivo UPR signaling modulation
Terminal UPR target engagement in lung
UPR effector protein & mRNA endpoints
Alveolar epithelial ER stress assays
Cell-permeable allosteric RNase inhibition
XBP1 splicing endpoint in lung epithelial models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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